molecular formula C13H12O3 B082968 Propanoic acid, 2-(1-naphthalenyloxy)- CAS No. 13949-67-2

Propanoic acid, 2-(1-naphthalenyloxy)-

Cat. No. B082968
CAS RN: 13949-67-2
M. Wt: 216.23 g/mol
InChI Key: KTAVXDDWEGVLRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthalene derivatives often involves strategies such as the Mannich reaction, Pd-catalyzed reactions, and other catalytic processes. For instance, a series of 2-substituted aminomethyloxy naphthalenes and butanoic acids have been synthesized using the Mannich reaction, showcasing the versatility of synthetic methods in modifying the naphthalene structure for various applications (Tandon, Singh, & Goswamy, 2004). Furthermore, a practical synthesis method for 2-(6-methoxy-2-naphthyl)propenoic acid highlights the application of Pd-catalyzed carbonylation and other steps in creating naphthalene-based compounds (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

Molecular Structure Analysis

The molecular structure of propanoic acid, 2-(1-naphthalenyloxy)-, and its derivatives is crucial for understanding their chemical behavior and potential applications. Studies have revealed that the arrangement of the naphthalene and propanoic acid moieties can significantly influence the compound's properties and reactivity. For example, the molecular structure and packing of certain naphthalene derivatives have been elucidated through crystallography, showing the importance of molecular conformation in determining the compound's physical and chemical characteristics (Ichikawa et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of propanoic acid, 2-(1-naphthalenyloxy)-, includes its participation in various chemical reactions, forming a basis for its utility in synthesis and modification. The compound and its derivatives are involved in reactions such as cycloadditions, condensations, and others, which are essential for the creation of complex molecules and materials. The stereochemistry and reactivity of these compounds are influenced by their unique structural features (Sato et al., 1987).

Physical Properties Analysis

The physical properties of propanoic acid, 2-(1-naphthalenyloxy)-, such as solubility, melting point, and crystalline structure, are directly related to its molecular structure. These properties are essential for determining the compound's suitability for various applications, including its role in pharmaceuticals, materials science, and as a chemical intermediate. The study of crystal conformations and molecular packing provides insights into the physical characteristics of naphthalene derivatives, highlighting the role of aromatic CH⋯π interactions in their crystallization (Ichikawa et al., 2010).

Chemical Properties Analysis

The chemical properties of propanoic acid, 2-(1-naphthalenyloxy)-, such as acidity, reactivity with various chemical agents, and its behavior in chemical synthesis, are critical for its application in different fields. The compound's ability to undergo specific reactions, including condensation reactions and its involvement in the synthesis of complex molecules, demonstrates its utility as a versatile chemical building block (Bergmann & Agranat, 1971).

Scientific Research Applications

  • Fluorescence Derivatisation : 3-(Naphthalen-1-ylamino)propanoic acid, a derivative of Propanoic acid, 2-(1-naphthalenyloxy)-, is used for the fluorescence derivatisation of amino acids. This process results in amino acid derivatives that are strongly fluorescent and useful in biological assays (Frade et al., 2007).

  • Chemical Constituents in Traditional Medicine : In a study on Ephedra sinica, a traditional Chinese herbal medicine, derivatives similar to Propanoic acid, 2-(1-naphthalenyloxy)- were identified as part of its chemical constituents (Zhao et al., 2009).

  • Potential Hypotensive Agents : Derivatives of Propanoic acid, 2-(1-naphthalenyloxy)- have been synthesized and tested for their hypotensive activity, showing potential as hypotensive agents (Tandon et al., 2004).

  • Photophysical Behavior in Biological Systems : The photophysical behavior of derivatives of Propanoic acid, 2-(1-naphthalenyloxy)- has been examined, particularly their fluorescence properties in various solvents, which is significant in peptide and protein studies (Moreno Cerezo et al., 2001).

  • Single-Molecule-Magnetism and Blue-Emitting Properties : A study demonstrated the use of a derivative of Propanoic acid, 2-(1-naphthalenyloxy)- in creating a heptanuclear cluster with single-molecule-magnetism behavior and blue-emitting properties (Canaj et al., 2012).

  • Metabolism in Biological Organisms : Research on the metabolism of similar compounds in rabbits has provided insights into the biotransformation and enantioselective formation of metabolites (Matsumoto et al., 1995).

properties

IUPAC Name

2-naphthalen-1-yloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12O3/c1-9(13(14)15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAVXDDWEGVLRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884520
Record name Propanoic acid, 2-(1-naphthalenyloxy)-
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Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Propanoic acid, 2-(1-naphthalenyloxy)-

CAS RN

13949-67-2
Record name 2-(1-Naphthalenyloxy)propanoic acid
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Record name 2-(1-Naphthyloxy)propionic acid
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Record name Propanoic acid, 2-(1-naphthalenyloxy)-
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Record name 2-(naphthalen-1-yloxy)propanoic acid
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Record name 2-(1-NAPHTHYLOXY)PROPIONIC ACID
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